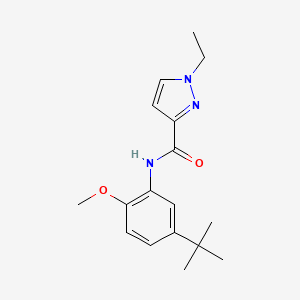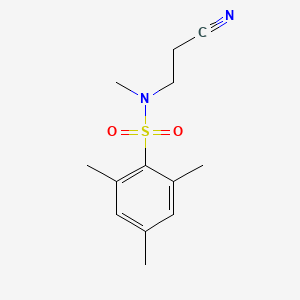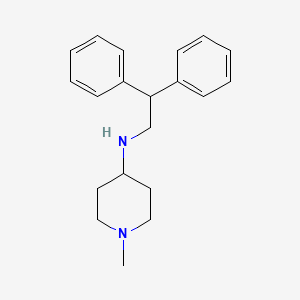![molecular formula C16H14N6O B5380250 7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine-based heterocyclic family and is known for its unique properties, which make it an attractive candidate for use in various research applications. In
Applications De Recherche Scientifique
7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the Aurora kinase family, which plays a critical role in the regulation of cell division and proliferation. Additionally, this compound has also been shown to inhibit the activity of various other enzymes and proteins that are involved in cancer cell growth, such as protein kinase B and cyclin-dependent kinases.
Biochemical and Physiological Effects
Studies have shown that 7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has potent biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed in tumors. These effects make this compound an attractive candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and has the potential to be used in the development of new cancer therapies. Additionally, this compound has also been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its high cost, which can make it difficult to use in large-scale experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can also limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of 7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One potential direction is the development of new cancer therapies based on this compound. Additionally, this compound could also be studied for its potential applications in the treatment of other diseases, such as neurological disorders. Further research could also be conducted to optimize the synthesis method of this compound and to reduce its cost, which could make it more accessible for use in lab experiments.
Conclusion
In conclusion, 7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer properties and has the potential to be used in the development of new cancer therapies. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study, which could lead to the development of new and innovative treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the condensation of 2-aminopyridine and 2-propyn-1-ol in the presence of sodium hydride and copper(II) sulfate. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and deprotection, to yield the final product. This synthesis method has been extensively studied and optimized to provide a high yield of the desired product.
Propriétés
IUPAC Name |
11-propyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-2-8-21-9-5-13-12(15(21)23)10-18-16-19-14(20-22(13)16)11-3-6-17-7-4-11/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHWXKHMBMKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5380201.png)

![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5380226.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)
![4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide](/img/structure/B5380237.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)
